molecular formula C22H24ClN3O3S B246755 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

Cat. No. B246755
M. Wt: 446 g/mol
InChI Key: IRGCIOOIGNOHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone exerts its inhibitory effect on the p300/CBP enzyme by binding to a specific domain within the enzyme known as the bromodomain. This binding prevents the enzyme from binding to its target proteins, thereby inhibiting its activity. This leads to a decrease in the expression of genes that are involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the p300/CBP enzyme, it has also been shown to inhibit the activity of other HAT enzymes, such as PCAF and GCN5. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is its specificity for the p300/CBP enzyme, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor is relatively low compared to other HAT inhibitors, which may limit its usefulness in certain experiments. Additionally, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been shown to have off-target effects on other proteins, which may complicate its interpretation in some experiments.

Future Directions

There are a number of future directions for research on 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. One area of interest is the development of more potent and selective HAT inhibitors, which could have greater therapeutic potential in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to HAT inhibitors such as 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone. Finally, there is ongoing research into the mechanisms by which HAT inhibitors induce apoptosis in cancer cells, which could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone involves a multi-step process starting from commercially available starting materials. The key step involves the synthesis of the benzimidazole ring system, followed by the introduction of the morpholine and chlorophenyl groups. The final step involves the introduction of the sulfanyl group, which is essential for the HAT inhibitory activity of the molecule.

Scientific Research Applications

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the HAT enzyme p300/CBP, which is involved in the regulation of gene expression and is frequently overexpressed in cancer cells. By inhibiting this enzyme, 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446 g/mol

IUPAC Name

2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H24ClN3O3S/c1-16-14-17(6-7-18(16)23)29-12-13-30-22-24-19-4-2-3-5-20(19)26(22)15-21(27)25-8-10-28-11-9-25/h2-7,14H,8-13,15H2,1H3

InChI Key

IRGCIOOIGNOHFR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.